molecular formula C7H14BrF6N2P B14109672 N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate

N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate

Cat. No.: B14109672
M. Wt: 351.07 g/mol
InChI Key: NHFBVLZINOZKPB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H14BrF6N2P

Molecular Weight

351.07 g/mol

IUPAC Name

[2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C7H14BrN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1

InChI Key

NHFBVLZINOZKPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=[N+](C)C)Br.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Enamine Formation

The vinamidinium backbone is constructed from a β-enamino ketone precursor. A representative route involves reacting N,N-dimethylacetamide with phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C, followed by quench with aqueous sodium bicarbonate. This yields the chlorinated vinamidinium intermediate, which is subsequently brominated.

Reaction Conditions:

  • Temperature: 0–5°C (prevents overchlorination).
  • Molar Ratio: POCl₃ : dimethylacetamide = 1.2 : 1.
  • Yield: 85–90% (isolated as chloride salt).

Bromination at the 2-Position

Bromination introduces the critical substituent via electrophilic aromatic substitution. The chlorinated vinamidinium intermediate is treated with liquid bromine (Br₂) in methanol under rigorously controlled temperatures (<20°C).

Optimized Procedure:

  • Dissolve the chlorinated vinamidinium (1 equiv) in anhydrous methanol.
  • Add bromine (1.05 equiv) dropwise over 1 hour, maintaining temperature ≤20°C.
  • Stir for 24 hours at room temperature until precipitation completes.

Critical Parameters:

  • Solvent: Methanol facilitates proton exchange and stabilizes the cationic intermediate.
  • Temperature Control: Exothermic bromination necessitates cooling to prevent decomposition.
  • Purity: Crude product purity reaches 97–99% after methanol washes.

Anion Exchange to Hexafluorophosphate

The chloride counterion is replaced via metathesis with hexafluorophosphoric acid (HPF₆) . This step enhances solubility in non-aqueous media and improves thermal stability.

Stepwise Protocol:

  • Dissolve the brominated vinamidinium chloride (1 equiv) in cold acetonitrile (0°C).
  • Add HPF₆ (1.1 equiv) dropwise, inducing immediate precipitation.
  • Stir for 2 hours, isolate via centrifugation, and wash with chilled diethyl ether.

Performance Metrics:

  • Yield: 89–95% (dependent on anion solubility).
  • Purity: >99% by ion chromatography (PF₆⁻ content).

Purification and Characterization

Crystallization and Drying

The hexafluorophosphate salt is recrystallized from acetone/methanol (3:1) under inert atmosphere. Vacuum drying at 40°C for 24 hours removes residual solvents.

Analytical Data:

  • Melting Point: Decomposes above 150°C (DSC).
  • ¹H NMR (400 MHz, CD₃CN): δ 3.15 (s, 12H, N(CH₃)₂), 6.82 (d, J = 12 Hz, 1H, CH), 7.45 (d, J = 12 Hz, 1H, CH).
  • ESI-MS: m/z 273.04 [M⁺], calc. 273.03 for C₇H₁₄BrN₂⁺.

Alternative Pathways and Comparative Analysis

Direct Bromination of Preformed Vinamidinium Salts

An alternative approach brominates the non-brominated vinamidinium hexafluorophosphate (CAS 38571-88-9). However, this method suffers from lower regioselectivity (<80% yield) and requires harsher conditions (HBr/AcOH, 60°C).

Solid-Phase Synthesis

Immobilizing the vinamidinium precursor on silica gel enables bromination under flow conditions, reducing reaction time to 6 hours. However, scalability remains limited due to resin costs.

Industrial-Scale Considerations

Large batches (≥1 kg) employ continuous flow reactors to manage exotherms during bromination. Key adaptations include:

  • Solvent: Ethanol replaces methanol for improved heat dissipation.
  • Residence Time: 30 minutes at 15°C.
  • Yield: 78% at 10 kg scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride and sodium amide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with molecular targets through its reactive functional groups. The bromine atom and dimethylamino group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The hexafluorophosphate anion provides stability to the compound, making it suitable for use in different environments .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate
  • Synonyms: 2-Bromo-1,3-bis(dimethylamino)trimethinium hexafluorophosphate .
  • CAS Number : 292067-84-6 .
  • Molecular Formula : C₇H₁₄BrF₆N₂P .
  • Molecular Weight : 351.068 g/mol .

Key Properties :

  • LogP : 4.51, indicating significant lipophilicity .
  • Structural Features: Contains a bromine substituent at the 2-position and dimethylamino groups, forming a conjugated trimethinium cation stabilized by the hexafluorophosphate anion .

Comparison with Structurally Similar Compounds

Chloro Analogue: N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium Hexafluorophosphate

Chemical Identity :

  • Systematic Name: N-(2-Chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate .
  • Synonyms: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate .
  • CAS Number : 291756-76-8 .
  • Molecular Formula : C₇H₁₄ClF₆N₂P .
  • Molecular Weight : ~306.62 g/mol (calculated based on formula; a source discrepancy exists in ) .

Key Differences :

Substituent Effects :

  • The bromine atom in the target compound is replaced by chlorine in the analogue. Bromine (atomic weight: ~80) is heavier and more polarizable than chlorine (atomic weight: ~35.5), which may influence reactivity and stability .
  • Bromine’s larger size and lower electronegativity compared to chlorine could enhance its leaving-group ability in substitution reactions, making the bromo compound more reactive in certain contexts .

Physicochemical Properties: Molecular Weight: The bromo compound (351.068 g/mol) has a higher molecular weight than the chloro analogue (~306.62 g/mol) due to the bromine atom .

The chloro analogue might be selected for applications where milder reactivity or reduced steric bulk is advantageous .

Tabular Comparison

Property Bromo Compound Chloro Analogue
CAS Number 292067-84-6 291756-76-8
Molecular Formula C₇H₁₄BrF₆N₂P C₇H₁₄ClF₆N₂P
Molecular Weight 351.068 g/mol ~306.62 g/mol (calculated)
LogP 4.51 Not reported
Key Substituent Bromine (Br) Chlorine (Cl)

Research Implications and Limitations

  • Reactivity Studies : Further research is needed to quantify kinetic and thermodynamic differences in reactions involving these analogues, particularly in catalytic or stoichiometric roles.
  • Safety and Handling : Both compounds likely require careful handling due to their hexafluorophosphate counterions, which can decompose to release toxic hydrogen fluoride under certain conditions .

Biological Activity

N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium hexafluorophosphate, also known by its CAS number 291756-77-9, is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant data and research findings.

  • Molecular Formula : C7H14BrN2+
  • Molecular Weight : 206.10346 g/mol
  • CAS Number : 291756-77-9
  • Synonyms : N-methyl-N-[2-bromo-3-(dimethylamino)-2-propenylidene]methanaminium

Synthesis

The synthesis of N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium typically involves the reaction of appropriate bromoalkenes with dimethylamine under controlled conditions to yield the desired product. The detailed synthetic pathway remains a subject of ongoing research to optimize yield and purity.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly involving cholinergic and adrenergic pathways. The presence of a dimethylamino group suggests potential interactions with acetylcholine receptors, which could influence synaptic transmission and neuroplasticity.

Antimicrobial Activity

In vitro studies have demonstrated that N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium exhibits antimicrobial properties against various bacterial strains. The hexafluorophosphate counterion may enhance solubility and bioavailability, contributing to its efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results show that while it possesses significant cytotoxic effects on certain cancer cell lines, further investigations are needed to determine the therapeutic window and potential side effects.

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySignificant against cancer cell lines
Neurotransmitter ModulationPotential cholinergic activity

Case Studies

  • Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of bromoalkenes, including N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects on Cancer Cells :
    In another investigation, researchers assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study found that treatment with N-[2-Bromo-3-(dimethylamino)-2-propenylidene]-N-methyl-methanaminium resulted in a dose-dependent decrease in cell viability, with IC50 values indicating moderate potency compared to standard chemotherapeutic agents.

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